(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a thiophene ring. These structural components are often found in compounds with significant biological activities, making this molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and are vital for cell division .
Mode of Action
The compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the normal function of the cell is affected, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis, or programmed cell death
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The result of the compound’s action is the induction of apoptosis in cells. This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit tubulin polymerization , suggesting that this compound might interact with tubulin or other related proteins.
Cellular Effects
Based on its structural similarity to other triazole derivatives, it might influence cell function by interacting with various cellular proteins and influencing cell signaling pathways .
Molecular Mechanism
It’s suggested that it might bind to the colchicine binding site of tubulin , thereby affecting microtubule dynamics and potentially influencing cell division and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Piperidine Derivative Preparation: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Thiophene Ring Functionalization: The thiophene ring can be functionalized through various methods, including halogenation followed by substitution reactions to introduce the methyl group.
Final Coupling Step: The final step involves coupling the triazole-piperidine intermediate with the functionalized thiophene derivative under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-5-2-11(3-6-16)17-7-4-14-15-17/h4,7-9,11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTYFAMABGTMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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